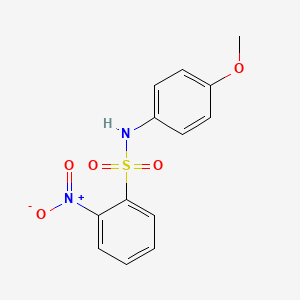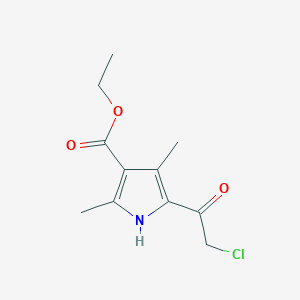
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea, or CCHU, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of urea and is composed of two nitrogen atoms, four carbon atoms, one oxygen atom, and two chlorine atoms. CCHU is a colorless, odorless, and tasteless crystalline solid that is soluble in water and alcohol. CCHU has been used in numerous studies in the fields of biochemistry, physiology, and pharmacology.
Wirkmechanismus
The mechanism of action of CCHU is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzymes, such as cyclooxygenase, lipoxygenase, and thrombin. CCHU has also been shown to bind to proteins, such as albumin and transferrin.
Biochemical and Physiological Effects
CCHU has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic activity, as well as antithrombotic activity. It has also been shown to inhibit the growth of cancer cells and to increase the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CCHU in laboratory experiments has several advantages. CCHU is a relatively inexpensive compound, and it is stable and easy to handle. In addition, it is soluble in water and alcohol, which makes it easy to use in a variety of experiments. The main limitation of CCHU is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for the use of CCHU in scientific research. These include further studies on the mechanism of action of CCHU, as well as studies on its potential applications in drug development. In addition, further studies on the biochemical and physiological effects of CCHU could be conducted. Finally, further studies on the structure and function of proteins and enzymes that interact with CCHU could be conducted.
Synthesemethoden
CCHU can be synthesized in a two-step process. The first step involves the reaction of 2-chloroethylurea with 4-hydroxycyclohexanone in the presence of a base, such as sodium hydroxide. This reaction produces 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea. The second step involves the purification of the product through recrystallization.
Wissenschaftliche Forschungsanwendungen
CCHU has been used in numerous scientific research studies. It has been used as a model compound to study the mechanism of action of various drugs, such as antithrombotic agents and antineoplastic agents. It has also been used to study the biochemical and physiological effects of drugs on cells and tissues. In addition, CCHU has been used to study the structure and function of enzymes, as well as the binding of drugs to proteins.
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O2/c10-5-6-11-9(14)12-7-1-3-8(13)4-2-7/h7-8,13H,1-6H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBKCXOXQMPAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954709 | |
| Record name | N'-(2-Chloroethyl)-N-(4-hydroxycyclohexyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea | |
CAS RN |
56239-23-7, 33082-86-9, 56239-27-1 | |
| Record name | NSC150045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC112470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC239721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-(4-hydroxycyclohexyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)




